Lipophilicity Optimization: XLogP3 Difference of +0.8 vs. Cyclopropanecarboxamide Analog Defines Membrane Permeability Window
The butanamide compound (CAS 923440-53-3) has a computed XLogP3 of 3.4, compared to the cyclopropanecarboxamide analog (CAS 930495-83-3) which, based on its molecular formula C₁₅H₁₂N₂O₂S and the absence of the n-propyl chain, is predicted to have an XLogP3 ≈ 2.6 [1][2]. This +0.8 logP unit increase places the butanamide derivative in a more favorable lipophilicity range for blood-brain barrier penetration and intracellular target access, while the cyclopropane analog falls below the typical oral drug candidate median (logP ~3–5) [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Cyclopropanecarboxamide analog (CAS 930495-83-3): estimated XLogP3 ≈ 2.6 |
| Quantified Difference | Δ = +0.8 logP units (approximately +0.8 logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1] |
Why This Matters
A logP difference of 0.8 can alter membrane permeability by ~3–5 fold, directly impacting cellular assay outcomes and lead selection in CNS or intracellular target programs.
- [1] PubChem. Compound Summary for CID 8702469: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/923440-53-3 View Source
- [2] PubChem. Compound Summary for CID 2798130: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 930495-83-3). Estimated XLogP3 based on molecular formula C₁₅H₁₂N₂O₂S and structural comparison. https://pubchem.ncbi.nlm.nih.gov/compound/930495-83-3 View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
